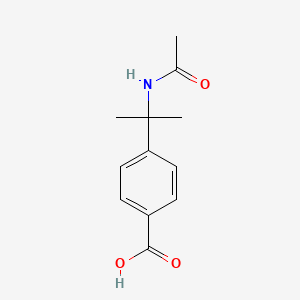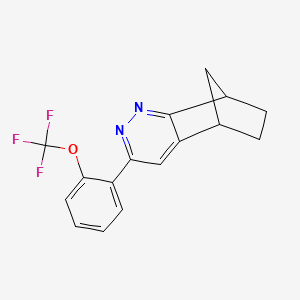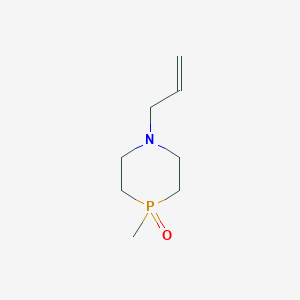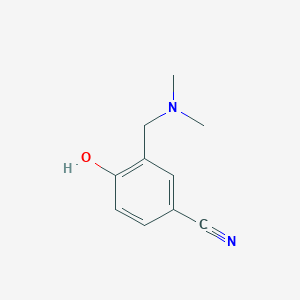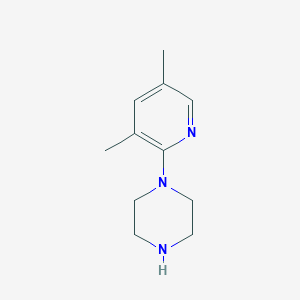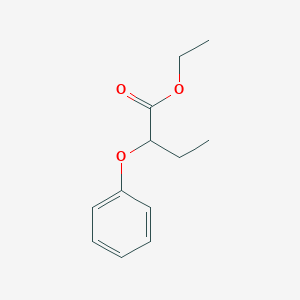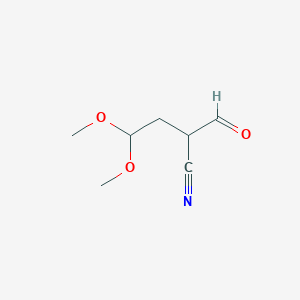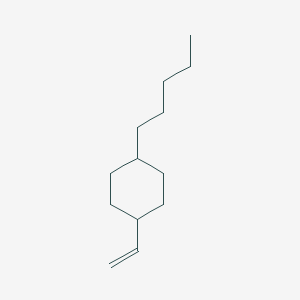
1-Pentyl-4-vinyl-cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentyl-4-vinyl-cyclohexane: is an organic compound with the molecular formula C13H24 It is a cyclohexane derivative where a pentyl group and a vinyl group are attached to the cyclohexane ring in a trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentyl-4-vinyl-cyclohexane can be achieved through several methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of a boron reagent with a halide in the presence of a palladium catalyst. The reaction conditions are typically mild and tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize catalysts such as Ru/Al2O3 to achieve high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-Pentyl-4-vinyl-cyclohexane can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of ethyl-substituted cyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry: 1-Pentyl-4-vinyl-cyclohexane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used as a model compound to study the behavior of similar cyclohexane derivatives in biological systems.
Medicine: drug development and pharmaceutical research .
Industry: In the industrial sector, this compound can be used in the production of polymers and resins due to its reactive vinyl group .
Mécanisme D'action
The mechanism of action of 1-Pentyl-4-vinyl-cyclohexane involves its interaction with various molecular targets. The vinyl group allows for reactive interactions with other molecules, leading to the formation of new chemical bonds. This reactivity is crucial in its applications in organic synthesis and industrial processes .
Comparaison Avec Des Composés Similaires
- trans-4-Pentyl-trans-4’-vinylbicyclohexane
- trans-1,2-Diamino-4-cyclohexene
Comparison: 1-Pentyl-4-vinyl-cyclohexane is unique due to its specific trans configuration and the presence of both a pentyl and a vinyl group. This combination provides distinct reactivity and structural properties compared to similar compounds .
Propriétés
Formule moléculaire |
C13H24 |
|---|---|
Poids moléculaire |
180.33 g/mol |
Nom IUPAC |
1-ethenyl-4-pentylcyclohexane |
InChI |
InChI=1S/C13H24/c1-3-5-6-7-13-10-8-12(4-2)9-11-13/h4,12-13H,2-3,5-11H2,1H3 |
Clé InChI |
AUIXUHDXXCTBLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


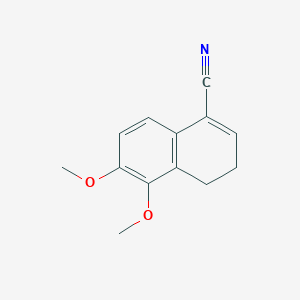
![2-{[(2,6-Difluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B8662856.png)
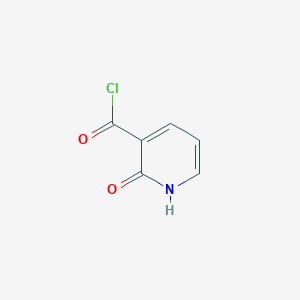
![4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE](/img/structure/B8662865.png)

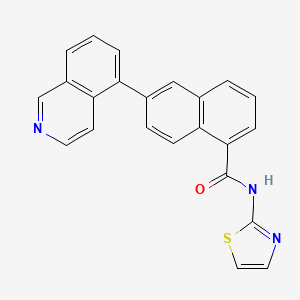
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B8662879.png)
